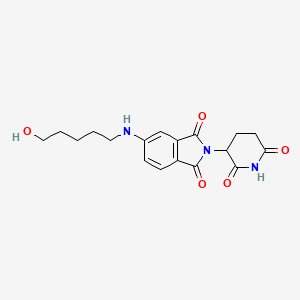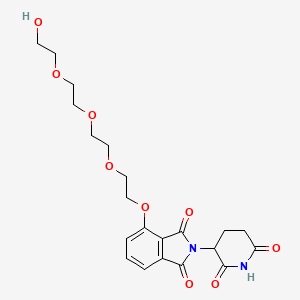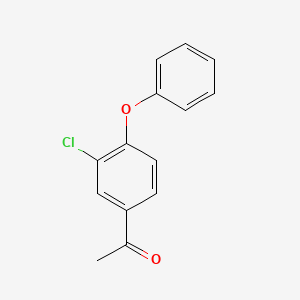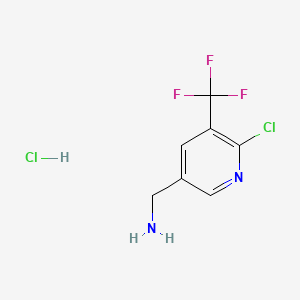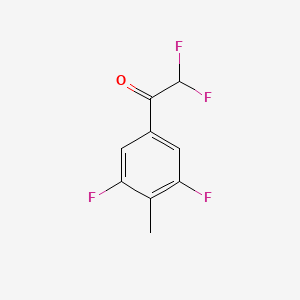![molecular formula C21H35N9O5S B14765449 Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)
Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) is a complex organic compound with significant potential in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the glycinamide backbone, followed by the introduction of the phenylmethylsulfonyl group and the D-arginyl moiety. The final step involves the addition of the (1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl group. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous quality control measures to monitor the purity and yield of the final product. Advanced purification techniques, such as chromatography and crystallization, would be employed to isolate the desired compound from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions, depending on the specific requirements.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols. These reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the conditions used. For example, oxidation of the phenylmethylsulfonyl group could yield sulfonic acids, while reduction of the formyl group could produce primary alcohols.
Applications De Recherche Scientifique
Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) has numerous applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycinamide derivatives: These compounds share the glycinamide backbone but differ in the substituents attached to it.
Phenylmethylsulfonyl compounds: These compounds contain the phenylmethylsulfonyl group but may have different core structures.
D-arginyl compounds: These compounds include the D-arginyl moiety but differ in other parts of their structure.
Uniqueness
Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields of research.
Propriétés
Formule moléculaire |
C21H35N9O5S |
|---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
2-(benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[5-(hydrazinylmethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C21H35N9O5S/c22-21(23)26-11-5-9-18(30-36(34,35)14-16-6-2-1-3-7-16)20(33)27-12-19(32)29-17(13-31)8-4-10-25-15-28-24/h1-3,6-7,13,15,17-18,30H,4-5,8-12,14,24H2,(H,25,28)(H,27,33)(H,29,32)(H4,22,23,26) |
Clé InChI |
FNZZNMFEVQOZBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=CNN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)


![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)

![5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B14765429.png)
